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Compound of Interest
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Cat. No.: B3321803

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the investigational drug
Fobrepodacin (SPR720) with established therapies for Nontuberculous Mycobacterial (NTM)
disease. The information is intended to support research and drug development efforts in this
challenging therapeutic area.

Executive Summary

Fobrepodacin, a novel oral DNA gyrase inhibitor, has been under investigation for the
treatment of NTM pulmonary disease. However, its development was recently suspended
following a Phase 2a clinical trial that did not meet its primary endpoint and raised potential
dose-limiting safety concerns, specifically hepatotoxicity at higher doses[1][2]. This contrasts
with the known adverse event profiles of current multi-drug NTM regimens, which are primarily
associated with gastrointestinal intolerance, ototoxicity, and ocular toxicity. This guide presents
a detailed comparison of the available safety data, outlines the experimental methodologies for
safety evaluation, and provides visualizations of key pathways and processes.

Comparative Safety Data

The following tables summarize the reported adverse events for Fobrepodacin and the
standard-of-care (SOC) drugs for NTM treatment. It is important to note that direct comparison
is challenging due to differences in study populations, duration of treatment, and methodologies
for data collection.
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Table 1: Comparison of Key Adverse Events of Fobrepodacin and Standard NTM Therapies

Standard NTM

. Amikacin
. Regimen .
Adverse Event Fobrepodacin . Liposome
(Macrolide + .
Category (SPR720) . . Inhalation
Rifamycin + .
Suspension (ALIS)
Ethambutol)
Reversible Grade 3
) hepatotoxicity (3 Hepatotoxicity Not a prominent
Hepatic , _ ,
cases at 1000mg/day (Rifamycin) reported side effect

in Phase 2a)[1][2]

Gastrointestinal

Nausea, vomiting,
diarrhea (mild to
moderate, dose-
dependent in Phase
1)

Nausea, vomiting,
diarrhea, abdominal

pain (Macrolides)

Not a prominent

reported side effect

Headache (mild to

moderate, dose-

Peripheral neuropathy

Neurological , (Ethambutol - less Dizziness
dependent in Phase
common)
1)
Optic neuritis,
ocul No significant events changes in visual Not a prominent
cular
reported acuity and color vision  reported side effect
(Ethambutol)
o Tinnitus, hearing loss Ototoxicity (hearing
. . No significant events ) o
Auditory/Vestibular (Macrolides - less loss, tinnitus,

reported

common)

dizziness, vertigo)

Respiratory

No significant events

reported

Not a prominent

reported side effect

Dysphonia, cough,
sore throat,
bronchospasm|[3][4][5]

Table 2: Incidence of Selected Adverse Events
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Drug/Regimen Adverse Event Incidence Rate Source
Fobrepodacin Grade 3 3 of 25 patients in 2]
(1000mg/day) Hepatotoxicity Phase 2a trial

Amikacin Liposome

Inhalation Suspension  Dysphonia ~47% [6]
(ALIS)
Amikacin Liposome High incidence, often
Inhalation Suspension  Cough managed with [3114]
(ALIS) bronchodilators

) ) ) ] Common, leading to
Azithromycin-based Gastrointestinal ] ) o

) ) discontinuation in [7]
regimen disturbances .

some patients
. Dose and duration-

Ethambutol Ocular toxicity [7]

dependent

Experimental Protocols

Detailed experimental protocols for Fobrepodacin's preclinical toxicology and clinical safety
monitoring are not publicly available. However, based on regulatory guidelines and common
practices in drug development, the following methodologies are typically employed.

Preclinical Toxicology Studies

Preclinical safety evaluation of a new chemical entity like Fobrepodacin would have involved a
comprehensive set of in vitro and in vivo studies designed to identify potential target organ
toxicities and to establish a safe starting dose for human clinical trials. Spero Therapeutics has
stated that Fobrepodacin underwent a suite of preclinical in vitro and in vivo safety, toxicology,
and ADME (absorption, distribution, metabolism, and excretion) studies[8][9]. These likely
included:

« In vitro toxicology:

o Cytotoxicity assays: To assess the direct toxic effects of the compound on various cell
lines.
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o Genotoxicity assays (e.g., Ames test, micronucleus test): To evaluate the potential for the
drug to cause genetic mutations.

o hERG channel assay: To assess the risk of drug-induced cardiac arrhythmias (QT
prolongation).

* In vivo toxicology:

o Single-dose toxicity studies: To determine the maximum tolerated dose (MTD) and acute
toxic effects in animal models (typically rodents and a non-rodent species).

o Repeat-dose toxicity studies: To evaluate the toxicological effects of the drug after
repeated administration over a defined period (e.g., 28 or 90 days). These studies were
conducted in rats and non-human primates for Fobrepodacin[2][10]. Key assessments
would include clinical observations, body weight changes, food consumption, hematology,
clinical chemistry, urinalysis, and histopathological examination of all major organs.

o Safety pharmacology studies: To investigate the potential undesirable pharmacodynamic
effects of the drug on major physiological systems, including the cardiovascular,
respiratory, and central nervous systems.

o Reproductive and developmental toxicology studies: To assess the potential effects on
fertility, embryonic and fetal development, and pre- and postnatal development.

Clinical Trial Safety Monitoring

The safety of participants in the Fobrepodacin clinical trials (NCT03796910 and
NCT05496374) would have been monitored through a rigorous and systematic process
outlined in the clinical trial protocol. This typically includes:

o Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Investigators are required
to document and report all AEs and SAEs to the sponsor in a timely manner. An AE is any
untoward medical occurrence in a patient administered a pharmaceutical product, which
does not necessarily have a causal relationship with the treatment. An SAE is any AE that
results in death, is life-threatening, requires hospitalization, or results in persistent or
significant disability/incapacity.
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e Regular Clinical Monitoring: This includes physical examinations, vital sign measurements,
and regular consultations with the study participants to assess their health and well-being.

o Laboratory Monitoring: Frequent blood and urine tests are conducted to monitor for any
signs of organ toxicity. For Fobrepodacin, this would have included regular monitoring of
liver function tests (ALT, AST, bilirubin) given the observed hepatotoxicity.

» Electrocardiogram (ECG) Monitoring: To detect any potential effects on cardiac rhythm.

» Data Safety Monitoring Board (DSMB): An independent group of experts that periodically
reviews the accumulating safety data from a clinical trial to ensure the safety of the
participants.

Mandatory Visualizations
Signaling Pathway and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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